molecular formula C8H9N3 B12125840 6-Methylimidazo[1,2-a]pyridin-3-amine

6-Methylimidazo[1,2-a]pyridin-3-amine

Numéro de catalogue: B12125840
Poids moléculaire: 147.18 g/mol
Clé InChI: MTSFFSJPOIFWAP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Methylimidazo[1,2-a]pyridin-3-amine (CAS: 82193-25-7) is a bicyclic heterocyclic compound featuring a fused imidazole and pyridine ring system. Its molecular formula is C₈H₉N₃, with a molecular weight of 147.18 g/mol. The compound is characterized by a methyl group at position 6 and an amine group at position 3 of the imidazo[1,2-a]pyridine scaffold. It is stored under inert conditions at room temperature to ensure stability .

Propriétés

IUPAC Name

6-methylimidazo[1,2-a]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-6-2-3-8-10-4-7(9)11(8)5-6/h2-5H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSFFSJPOIFWAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC=C2N)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse de la 6-Méthylimidazo[1,2-a]pyridin-3-amine implique généralement la cyclisation de précurseurs appropriés dans des conditions spécifiques. Une méthode courante consiste en la réaction de la 2-aminopyridine avec de l'isocyanure de méthyle en présence d'une base telle que le carbonate de potassium. La réaction est généralement réalisée dans un solvant polaire comme le diméthylformamide à des températures élevées pour faciliter le processus de cyclisation.

Méthodes de Production Industrielle : La production industrielle de la 6-Méthylimidazo[1,2-a]pyridin-3-amine peut impliquer des voies de synthèse similaires, mais optimisées pour les opérations à grande échelle. Cela inclut l'utilisation de réacteurs à flux continu pour maintenir des conditions de réaction constantes et améliorer le rendement. Les catalyseurs et les systèmes automatisés sont souvent utilisés pour améliorer l'efficacité et réduire les coûts de production.

Analyse Des Réactions Chimiques

Substitution Reactions

The amine group and methyl substituent enable nucleophilic and electrophilic substitution reactions.

Reaction Type Reagents/Conditions Products/Outcomes Source
Nucleophilic Substitution Alkyl halides, K2_2CO3_3, DMF, 80°CC3-alkylated derivatives (e.g., methanamine)
Electrophilic Substitution Bromine/CuBr, CH3_3CN, reflux6-Bromo derivatives
Aminoalkylation Aldehydes + amines, Sc(OTf)3_3, tolueneC3-alkylated imidazo[1,2-a]pyridines

Key Findings :

  • Alkylation at the C3 amine occurs under basic conditions, forming derivatives like (6-methylimidazo[1,2-a]pyridin-3-yl)methanamine.

  • Bromination at the 6-position proceeds via copper-mediated aerobic oxidation, yielding 6-bromo-2-methylimidazo[1,2-a]pyridin-3-amine .

Oxidation and Reduction

The methyl and amine groups participate in redox transformations.

Reaction Type Reagents/Conditions Products/Outcomes Source
Oxidation H2_2O2_2, catalytic conditionsN-oxide derivatives
Reduction NaBH4_4, MeOH, 25°CSaturated imidazo ring derivatives

Key Findings :

  • Oxidation with hydrogen peroxide generates N-oxide derivatives, enhancing electrophilicity at the pyridine ring.

  • Sodium borohydride selectively reduces the imidazo ring without affecting the amine group .

Coupling Reactions

The compound participates in cross-coupling reactions to form complex architectures.

Reaction Type Reagents/Conditions Products/Outcomes Source
Suzuki-Miyaura Pd(PPh3_3)4_4, arylboronic acidsBiaryl-functionalized derivatives
Domino A³-Coupling Cu(OTf)2_2, aldehydes, amines, 50°C2,3-Disubstituted imidazo[1,2-a]pyridines

Key Findings :

  • Suzuki-Miyaura coupling introduces aryl groups at the 6-position, enabling access to drug-like scaffolds .

  • Domino A³-coupling with aldehydes and amines under Cu(II) catalysis forms multi-substituted derivatives in high yields .

Aza-Friedel–Crafts Reaction

  • Iminium Ion Formation : Aldehydes and amines react under Lewis acid catalysis (e.g., Sc(OTf)3_3) to form an iminium ion intermediate .

  • Electrophilic Attack : The imidazo[1,2-a]pyridine attacks the iminium ion at C3, followed by proton elimination to yield alkylated products .

BCl3_33-Mediated Functionalization

  • Complexation : BCl3_3 coordinates with the imidazo[1,2-a]pyridine, activating the C3 position.

  • Nucleophilic Addition : Alcohols or thiols attack the activated intermediate, forming C–O or C–S bonds .

Stability and Functional Tolerance

  • Thermal Stability : Reactions proceed efficiently at 50–110°C without decomposition .

  • Functional Group Compatibility : Tolerates esters, halides, and heterocycles during coupling reactions .

Applications De Recherche Scientifique

Anticancer Activity

One of the primary applications of 6-Methylimidazo[1,2-a]pyridin-3-amine is in the development of anticancer agents. Research has demonstrated that this compound exhibits potent inhibitory activity against various cancer cell lines.

Case Study: PI3K Inhibition

A study focused on the design and synthesis of derivatives based on this compound showed promising results as a phosphatidylinositol 3-kinase (PI3K) inhibitor. The most potent derivative exhibited an IC50 value ranging from 0.09 μM to 0.43 μM against several tumor cell lines, indicating its potential as a lead compound for cancer therapy .

Compound IC50 (μM) Cell Line Mechanism
This compound0.09 - 0.43HCC827 (lung cancer)PI3Kα inhibition, apoptosis induction

Enzyme Inhibition

Beyond its anticancer properties, this compound has been studied for its role as an enzyme inhibitor.

Case Study: Monoamine Oxidase Inhibition

Similar compounds have shown potential as inhibitors of monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. For instance, a related derivative demonstrated potent MAO-B inhibition with an IC50 value of 0.013 µM, suggesting therapeutic applications in neurodegenerative disorders such as Alzheimer's disease.

Enzyme IC50 (μM) Selectivity Potential Application
Monoamine Oxidase B0.013Selective for MAO-BAlzheimer's treatment

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound.

SAR Insights

Research has identified key substituents that enhance the activity of this compound:

Substituent Activity IC50 (μM) Notes
Methyl group at position 6HighVariesCritical for biological activity
Imidazole ringEssential-Provides structural stability

Quantum Chemical Investigations

Recent studies have employed quantum chemical methods to explore the molecular characteristics of this compound. These investigations provide insights into its electronic properties and potential interactions with biological targets.

Computational Analysis Findings

Theoretical analyses have been conducted using density functional theory (DFT), revealing valuable information about molecular orbitals and electrostatic potentials that can guide further drug design efforts .

Mécanisme D'action

The mechanism by which 6-Methylimidazo[1,2-a]pyridin-3-amine exerts its effects involves interactions with cellular DNA. It can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The compound’s ability to intercalate into DNA strands disrupts normal cellular processes, which is a key factor in its biological activity.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry. Below is a detailed comparison of 6-methylimidazo[1,2-a]pyridin-3-amine with its analogs, focusing on structural modifications, synthetic yields, and biological activities.

Key Observations :

  • N-Alkylation : Introducing bulky groups like tert-butyl (compound 34) reduces synthetic yield (33%) compared to benzyl-substituted analogs (45%) .
  • Halogenation : Chlorination at position 6 (e.g., compound in ) enhances molecular weight but may impact solubility.
Physicochemical and Structural Insights
  • Crystal Packing : Analogous compounds (e.g., XOWVOX) form hydrogen-bonded networks and F⋯F interactions in solid-state structures, which could inform the crystallization behavior of this compound derivatives .

Activité Biologique

6-Methylimidazo[1,2-a]pyridin-3-amine is a compound of significant interest in pharmacology and toxicology due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound belongs to a class of heterocyclic compounds known as imidazopyridines. These compounds are characterized by their fused ring structure and have been studied for various biological activities, including antimicrobial, anti-tubercular, and potential anti-cancer effects.

The biological activity of this compound is primarily attributed to its interaction with cellular components:

  • DNA Interaction : The compound can form adducts with DNA, leading to mutations and potentially carcinogenic effects. This interaction disrupts normal cellular processes, contributing to its biological activity .
  • Receptor Modulation : It has been shown to target estrogen receptor alpha and nuclear receptor coactivator 2, influencing gene expression and cellular function.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Methicillin-Resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentrations (MICs) for some derivatives ranged from 1.6 to 6.25 μg/mL .

Anti-Tubercular Activity

Recent studies have highlighted the potential of this compound as an anti-tubercular agent. In vitro screening against the H37Rv strain of Mycobacterium tuberculosis showed promising results. Network pharmacology identified multiple targets associated with tuberculosis treatment, indicating that the compound could play a role in combating drug-resistant strains .

HIV-1 Inhibition

This compound has also been evaluated for its inhibitory effects on HIV-1 reverse transcriptase. Certain derivatives demonstrated significant activity, suggesting potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs) in HIV treatment regimens .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Efficacy : A study synthesized various derivatives and tested their antibacterial activity against a panel of pathogens. The most active compounds exhibited zones of inhibition greater than 9 mm against MRSA and E. coli, outperforming standard antibiotics like ciprofloxacin .
  • Anti-Tuberculosis Research : Another investigation utilized molecular docking and dynamics simulations to assess the binding stability of imidazopyridine derivatives with key targets involved in tuberculosis infection. The findings indicated that specific substitutions on the imidazopyridine scaffold enhanced anti-TB activity significantly .
  • HIV Reverse Transcriptase Inhibition : A study focused on the synthesis of chlorophenyl-substituted derivatives revealed that certain modifications increased inhibitory potency against HIV-1 RT, with some compounds achieving IC50 values in the low micromolar range .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityMIC (μg/mL)Reference
This compoundAntibacterial, anti-TB1.6 - 6.25
2-Methylimidazo[1,2-a]pyridineModerate antibacterial>10
3-Methylimidazo[1,2-a]pyridineWeak anti-cancer effects>10

Q & A

Q. What are the standard synthetic protocols for 6-methylimidazo[1,2-a]pyridin-3-amine derivatives?

The compound is typically synthesized via condensation reactions between 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde and aryl amines. For example, refluxing with glacial acetic acid in methanol for 16 hours yields Schiff base derivatives (e.g., N-Aryl-1-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]methanimines) . Catalytic conditions, such as iodine-mediated cyclization, can also generate imidazo[1,2-a]pyridine cores .

Q. Which analytical techniques are critical for characterizing this compound derivatives?

Key methods include:

  • NMR spectroscopy for confirming substituent positions and structural integrity .
  • High-Resolution Mass Spectrometry (HRMS) to verify molecular weights and purity .
  • HPLC for assessing purity (>98%) in final compounds .

Q. How is the biological activity of these derivatives initially screened?

In vitro assays, such as COX-1/COX-2 inhibition studies, are used to evaluate anti-inflammatory potential. For example, IC50 values and selectivity indices (COX-2/COX-1) are calculated using enzyme inhibition assays .

Advanced Research Questions

Q. How do substituents at specific positions (e.g., C-3, C-8) modulate COX-2 selectivity?

Substituents like the sulfonylmethyl (SO2Me) group at the para position of the C-2 phenyl ring enhance COX-2 potency and selectivity by optimizing steric and electronic interactions with the enzyme's active site. Steric hindrance at C-8 (e.g., bulky groups) further improves selectivity by reducing COX-1 binding . Fluorine or chloro groups at C-8, however, show reduced selectivity due to unfavorable steric interactions .

Q. What computational strategies are employed to predict target interactions?

Molecular docking and density functional theory (DFT) calculations model interactions between derivatives and biological targets (e.g., ENR enzyme). For instance, 3D/2D interaction maps reveal hydrogen bonding and hydrophobic contacts with key residues, guiding rational design .

Q. How can structural contradictions in activity data be resolved?

Divergent results (e.g., variable IC50 values for morpholine vs. phenylamino substituents at C-3) are analyzed through:

  • Comparative SAR studies to isolate substituent effects .
  • Enzyme kinetics assays to differentiate competitive vs. non-competitive inhibition mechanisms .
  • X-ray crystallography of ligand-enzyme complexes (e.g., Menin-inhibitor complexes) to validate binding modes .

Q. What methodologies enable diversification of the imidazo[1,2-a]pyridine scaffold?

  • Groebke-Blackburn-Bienaymé (GBB) reaction for one-pot synthesis of trisubstituted derivatives under DNA-compatible conditions .
  • Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups at specific positions .
  • Mannich reactions to install aminoalkyl side chains for enhanced solubility and target engagement .

Q. How are pharmacokinetic properties optimized in lead compounds?

  • Metabolic stability assays (e.g., liver microsome studies) identify vulnerable sites for structural modification.
  • LogP adjustments via polar substituents (e.g., morpholine) improve aqueous solubility .
  • Prodrug strategies (e.g., esterification of carboxylic acid derivatives) enhance bioavailability .

Methodological Notes

  • COX-2 Inhibition Assays : Use fluorometric or colorimetric substrates (e.g., FS-3 for HTS) to quantify enzyme activity .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is standard for isolating intermediates .
  • Data Validation : Cross-reference NMR shifts with computational predictions (e.g., ACD/Labs) to resolve structural ambiguities .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.